
O-(4-Fluoro-2-nitrobenzyl)hydroxylamine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(4-Fluoro-2-nitrobenzyl)hydroxylamine Hydrochloride is a chemical compound with the molecular formula C7H8N2O3ClF. It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 4-fluoro-2-nitrobenzyl group. This compound is primarily used in organic synthesis and as a reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-Fluoro-2-nitrobenzyl)hydroxylamine Hydrochloride typically involves the reaction of 4-fluoro-2-nitrobenzyl chloride with hydroxylamine hydrochloride. The reaction is carried out in an organic solvent such as methanol or ethanol, under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
O-(4-Fluoro-2-nitrobenzyl)hydroxylamine Hydrochloride undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The hydroxylamine group can be oxidized to a nitroso group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
Reduction: 4-Fluoro-2-aminobenzylhydroxylamine.
Substitution: Various substituted benzylhydroxylamines depending on the nucleophile used.
Oxidation: 4-Fluoro-2-nitrosobenzylhydroxylamine.
Aplicaciones Científicas De Investigación
O-(4-Fluoro-2-nitrobenzyl)hydroxylamine Hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of O-(4-Fluoro-2-nitrobenzyl)hydroxylamine Hydrochloride involves its ability to act as a nucleophile and participate in various chemical reactions. The hydroxylamine group can form covalent bonds with electrophilic centers in other molecules, leading to the formation of new compounds. The nitro group can undergo reduction or oxidation, altering the chemical properties of the compound and enabling its use in different applications.
Comparación Con Compuestos Similares
Similar Compounds
O-(4-Nitrobenzyl)hydroxylamine Hydrochloride: Similar structure but lacks the fluoro substituent.
O-(4-Chloro-2-nitrobenzyl)hydroxylamine Hydrochloride: Similar structure with a chloro substituent instead of fluoro.
O-(4-Methyl-2-nitrobenzyl)hydroxylamine Hydrochloride: Similar structure with a methyl substituent.
Uniqueness
O-(4-Fluoro-2-nitrobenzyl)hydroxylamine Hydrochloride is unique due to the presence of the fluoro substituent, which can influence the compound’s reactivity and properties. The fluoro group can enhance the compound’s stability and alter its electronic properties, making it suitable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C7H8ClFN2O3 |
|---|---|
Peso molecular |
222.60 g/mol |
Nombre IUPAC |
O-[(4-fluoro-2-nitrophenyl)methyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C7H7FN2O3.ClH/c8-6-2-1-5(4-13-9)7(3-6)10(11)12;/h1-3H,4,9H2;1H |
Clave InChI |
NWGMNDKQBDAGDT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)[N+](=O)[O-])CON.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


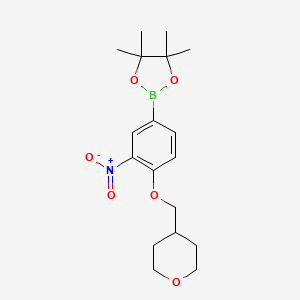
![5,6,7,8-Tetrahydro-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine hydrochloride](/img/structure/B13716134.png)
![Methyl 5-[2-(Trifluoromethyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13716137.png)
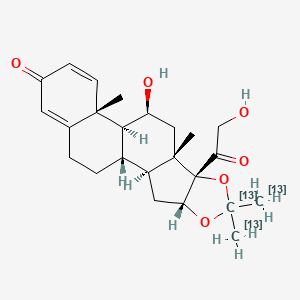
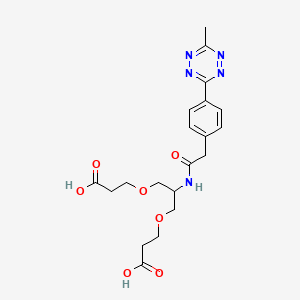
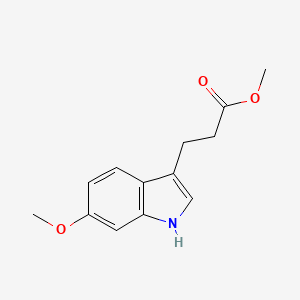
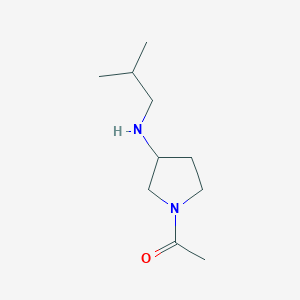
![[(2R)-3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13716157.png)

![8-(4-Chlorophenyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13716171.png)
![2-[[Bis(Boc)amino]methyl]benzonitrile](/img/structure/B13716180.png)
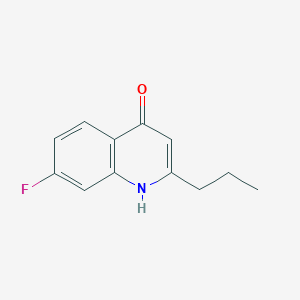

![5-Bromospiro[2.5]oct-5-ene-6-carbaldehyde](/img/structure/B13716198.png)
